chemical structure and properties of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one
chemical structure and properties of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one
Executive Summary
This technical guide profiles 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one , a heterocyclic scaffold recognized in medicinal chemistry as a potent serine protease inhibitor. Belonging to the class of 2-amino-3,1-benzoxazin-4-ones, this molecule functions primarily as an alternate substrate inhibitor (suicide substrate) for enzymes such as Human Leukocyte Elastase (HLE) and C1r. Its pharmacological value lies in the unique reactivity of the benzoxazinone ring, which undergoes nucleophilic attack by the catalytic serine of the target enzyme, leading to the formation of a stable acyl-enzyme intermediate that temporarily or permanently disables the protease.
Chemical Architecture & Electronic Properties[1]
Structural Analysis
The core structure consists of a benzene ring fused to a 3,1-oxazin-4-one ring. The critical pharmacophore is the 2-amino substituent (specifically the 4-fluoroanilino group), which differentiates this molecule from 2-alkyl or 2-aryl analogs.
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Scaffold: 4H-3,1-benzoxazin-4-one (often referred to as a "masked" isocyanate or acylating agent).
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Substituent: The p-fluoroanilino group at position 2 serves dual purposes:
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Electronic Modulation: The fluorine atom (electron-withdrawing via induction, electron-donating via resonance) modulates the electron density of the exocyclic nitrogen. This, in turn, influences the electrophilicity of the C4 carbonyl carbon, tuning the reactivity toward the enzyme's active site serine.
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Metabolic Stability: The fluorine at the para position blocks metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, enhancing the compound's pharmacokinetic half-life.
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Electronic Reactivity & Tautomerism
While the 4-one form is the dominant tautomer, the exocyclic nitrogen allows for amidine-like resonance. The electrophilicity of the C4 carbonyl is the defining chemical property.
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Nucleophilic Susceptibility: The C4 carbonyl is highly susceptible to nucleophilic attack due to the leaving group character of the ring oxygen (forming a phenoxide/carboxylate upon ring opening).
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Hydrolytic Instability: In aqueous alkaline media, the ring opens to form the corresponding ureido-benzoic acid derivative. This instability is a major challenge in formulation and assay development.
Synthetic Pathways[1][2][3][4]
The synthesis of 2-amino-3,1-benzoxazin-4-ones differs significantly from 2-alkyl/aryl derivatives. The most robust protocol involves the cyclodesulfurization of a thiourea intermediate derived from anthranilic acid.
Optimized Synthetic Protocol (Guanylating Route)
Reagents: Anthranilic acid, 4-fluorophenyl isothiocyanate, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMF/CH₂Cl₂.
Step-by-Step Methodology:
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Thiourea Formation: Dissolve anthranilic acid (1.0 eq) in DMF. Add 4-fluorophenyl isothiocyanate (1.1 eq). Stir at room temperature for 2-4 hours. The nucleophilic amine of the anthranilic acid attacks the isothiocyanate carbon.
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Isolation of Intermediate: Precipitate the resulting thiourea (2-(3-(4-fluorophenyl)thioureido)benzoic acid) by adding water or dilute HCl. Filter and dry.
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Cyclodesulfurization: Dissolve the thiourea intermediate in dry CH₂Cl₂. Add EDC·HCl (1.2 eq) or HgO (Caution: Toxic) as a desulfurizing/dehydrating agent. Stir at reflux for 4-6 hours.
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Purification: The mechanism involves the activation of the sulfur, followed by intramolecular nucleophilic attack by the carboxylate oxygen, releasing the sulfur byproduct and closing the benzoxazinone ring.
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Workup: Wash with sodium bicarbonate (to remove unreacted acid) and brine. Recrystallize from ethanol/hexane.
Visualization of Synthesis
Caption: Cyclodesulfurization route via thiourea intermediate for 2-amino-benzoxazinone synthesis.
Physicochemical Profile
| Property | Description | Critical Implication |
| Molecular Formula | C₁₄H₉FN₂O₂ | Core stoichiometry. |
| Solubility | Low in water; High in DMSO, DMF, CH₂Cl₂. | Stock solutions must be prepared in DMSO. Aqueous dilutions may precipitate if >100 µM. |
| LogP (Predicted) | ~2.5 - 3.2 | Lipophilic; suggests good membrane permeability but requires formulation aids. |
| Stability (pH < 7) | Moderate to High | Stable in acidic to neutral buffers. |
| Stability (pH > 8) | Low | Rapid ring opening (hydrolysis) to form the open-chain ureido-benzoate. Avoid alkaline buffers. |
| IR Spectrum | ν(C=O) ≈ 1740–1760 cm⁻¹ | Characteristic high-frequency carbonyl stretch due to ring strain and O-heteroatom. |
Pharmacological Mechanism: Alternate Substrate Inhibition[6]
The 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one does not act as a simple competitive inhibitor. It functions as a mechanism-based inactivator of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin, C1r).
Mechanism of Action (MOA)
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Recognition: The enzyme's S1 pocket recognizes the benzoxazinone (often aided by the hydrophobic 4-fluorophenyl group).
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Acylation: The catalytic Serine-OH of the enzyme attacks the C4 carbonyl of the benzoxazinone.
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Ring Opening: The bond between C4 and the ring oxygen cleaves. The benzoxazinone ring opens, tethering the molecule to the enzyme via an ester linkage.
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Acyl-Enzyme Stability: Unlike natural peptide substrates where the acyl-enzyme is rapidly hydrolyzed (deacylation), the benzoxazinone-derived acyl-enzyme is remarkably stable. The bulky, conformationally restricted structure prevents water from approaching the ester bond for hydrolysis.
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Inhibition: The enzyme remains "stalled" in this acylated state, effectively inhibiting its proteolytic activity.
MOA Visualization
Caption: Mechanism of acyl-enzyme formation. The inhibition potency depends on the stability of the Acyl-Enzyme complex.
Experimental Protocols
In Vitro Inhibition Assay (Human Leukocyte Elastase)
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Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Brij-35, pH 7.5. (Note: Avoid pH > 8.0 to prevent spontaneous hydrolysis of the inhibitor).
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Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).
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Procedure:
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Prepare a 10 mM stock of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one in dry DMSO.
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Incubate Enzyme (10-50 nM) with Inhibitor (varying concentrations) in buffer for 15 minutes at 25°C. This pre-incubation allows the acylation step to occur.
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Add Substrate (200 µM).
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Monitor absorbance at 405 nm (release of p-nitroaniline).
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Data Analysis: Calculate
(pseudo-first-order rate constant) and plot against inhibitor concentration to determine .
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Stability Check (Quality Control)
Before biological testing, verify the integrity of the benzoxazinone ring.
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TLC: Silica gel, Hexane:Ethyl Acetate (7:3). The open-ring hydrolysis product will be significantly more polar (lower Rf) than the closed ring.
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NMR: Check for the disappearance of the carboxylic acid proton (from the precursor) and the specific shift of the aromatic protons adjacent to the carbonyl.
References
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Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Source: Journal of Medicinal Chemistry (1990).[1] URL:[Link]
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Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Source: Biochemical and Biophysical Research Communications (1986).[2] URL:[Link]
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2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Source: Bioorganic & Medicinal Chemistry Letters (1996).[1] URL:[Link]
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Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine. Source: Synlett (2017) / Organic Chemistry Portal. URL:[Link]
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Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Source: Journal of the Chemical Society B (1971). URL:[Link]
